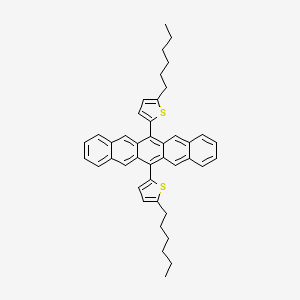
2,2'-(Pentacene-6,13-diyl)bis(5-hexylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Bis(5-hexylthiophene-2-yl)pentacene is an organic semiconductor compound known for its unique structural properties and potential applications in various fields. This compound is part of the pentacene family, which is widely studied for its electronic properties, particularly in organic thin-film transistors (OTFTs) and organic photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(5-hexylthiophene-2-yl)pentacene typically involves the Stille or Suzuki coupling reactions. These reactions are used to form the carbon-carbon bonds between the pentacene core and the thiophene units. The process generally includes the following steps:
Preparation of the Pentacene Core: The pentacene core is synthesized through a series of reactions, including cyclization and aromatization.
Coupling Reaction: The thiophene units are attached to the pentacene core using palladium-catalyzed Stille or Suzuki coupling reactions. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 6,13-Bis(5-hexylthiophene-2-yl)pentacene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis(5-hexylthiophene-2-yl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Bromine in chloroform at low temperatures.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced forms of the compound with hydrogenated thiophene units.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6,13-Bis(5-hexylthiophene-2-yl)pentacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioelectronics and biosensors.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of organic semiconductors for OTFTs, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 6,13-Bis(5-hexylthiophene-2-yl)pentacene in electronic applications involves its ability to facilitate charge transport. The compound’s conjugated structure allows for efficient electron delocalization, which is crucial for its performance in OTFTs and other electronic devices. The molecular targets include the active layers in electronic devices, where it interacts with other materials to enhance charge mobility and overall device performance.
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and processability.
3,8-Bis(5-hexylthiophen-2-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT): Exhibits high charge carrier mobility.
Poly(3-hexylthiophene) (P3HT): Commonly used in organic electronics for its good film-forming properties.
Uniqueness
6,13-Bis(5-hexylthiophene-2-yl)pentacene stands out due to its unique combination of high charge carrier mobility and structural stability. Its hexylthiophene side chains provide flexibility and enhance solubility, making it suitable for various applications in organic electronics.
Properties
CAS No. |
922508-51-8 |
|---|---|
Molecular Formula |
C42H42S2 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
2-hexyl-5-[13-(5-hexylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-19-33-21-23-39(43-33)41-35-25-29-15-11-13-17-31(29)27-37(35)42(40-24-22-34(44-40)20-10-8-6-4-2)38-28-32-18-14-12-16-30(32)26-36(38)41/h11-18,21-28H,3-10,19-20H2,1-2H3 |
InChI Key |
ILQLSMZFTGTEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


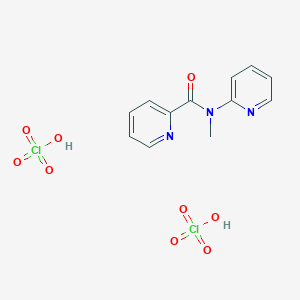
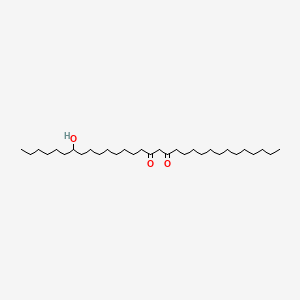
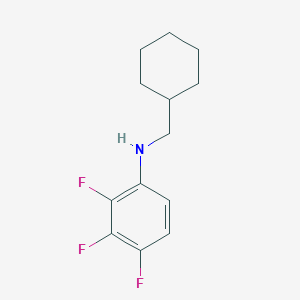
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)

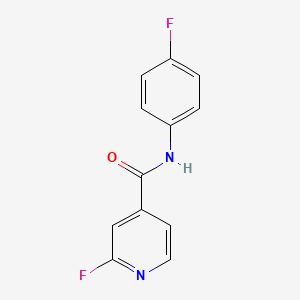
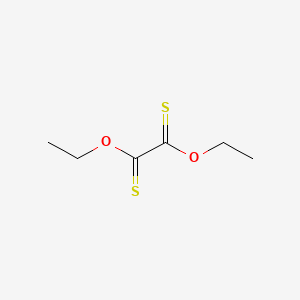
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
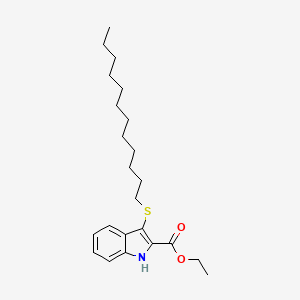

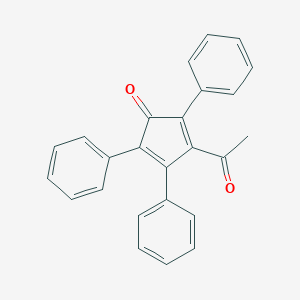
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
